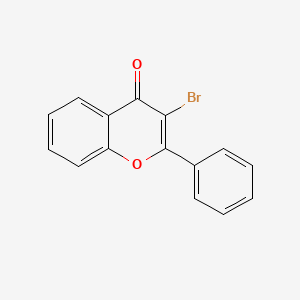

4′-Bromoflavone

Description

Properties

Molecular Formula |

C15H9BrO2 |

|---|---|

Molecular Weight |

301.13 g/mol |

IUPAC Name |

3-bromo-2-phenylchromen-4-one |

InChI |

InChI=1S/C15H9BrO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H |

InChI Key |

WPAUCLTXNDHLQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4′-Bromoflavone: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4′-Bromoflavone is a synthetic flavonoid derivative that has garnered significant interest in the scientific community for its potential as a chemopreventive agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a particular focus on its role as an inducer of phase II detoxification enzymes through the activation of the Nrf2-Keap1-ARE signaling pathway. Detailed experimental protocols for its synthesis and relevant biological assays are provided, along with key quantitative data and visual representations of important pathways and workflows to support researchers in their exploration of this promising compound.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(4-bromophenyl)-4H-chromen-4-one, is a flavonoid derivative characterized by a bromine atom substituted at the 4′ position of the B-ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-bromophenyl)-4H-chromen-4-one | [1] |

| Synonyms | 4'BF, 4'-Bromo-2-phenyl-4H-1-benzopyran-4-one | |

| CAS Number | 20525-20-6 | [1] |

| Chemical Formula | C₁₅H₉BrO₂ | [1] |

| Molecular Weight | 301.13 g/mol | [1] |

| Appearance | Off-white crystalline powder | |

| Melting Point | 176-178 °C | |

| Boiling Point | Not available | [2] |

| Solubility | Soluble in DMSO. Information on solubility in other organic solvents such as ethanol (B145695) and chloroform (B151607) is not readily available in quantitative terms. | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

Similarly, a complete ¹³C NMR peak list for 4'-Bromoflavone is not detailed in the available resources. However, the spectrum is expected to show distinct signals for the carbonyl carbon (C4), the carbons of the chromenone core, and the brominated B-ring. The chemical shifts of carbons in flavone (B191248) derivatives are well-documented and can be used for tentative assignments[4][5][6].

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 300 and a characteristic isotopic peak [M+2]⁺ at m/z 302 of similar intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern of flavonoids is complex and can involve retro-Diels-Alder reactions and other characteristic cleavages of the heterocyclic ring, providing valuable structural information[7][8][9][10].

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization to yield the flavone.

Experimental Protocol: Synthesis of 4′-Bromochalcone (Intermediate)

This protocol is adapted from the Claisen-Schmidt condensation reaction[11][12].

Materials:

-

4-Bromoacetophenone

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Deionized water

-

Ice

Procedure:

-

Dissolve 4-bromoacetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

To this solution, add benzaldehyde (1 equivalent).

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 10-40%) dropwise to the stirred mixture at room temperature or while cooling in an ice bath.

-

Continue stirring the reaction mixture for several hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water to precipitate the chalcone.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

The crude 4'-bromochalcone (B182549) can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Synthesis of this compound from 2′-Hydroxy-4-bromochalcone

This protocol describes the oxidative cyclization of a 2'-hydroxychalcone (B22705) intermediate to a flavone using iodine in DMSO[13]. Note that for the synthesis of 4'-Bromoflavone, the starting material would be 2'-hydroxy-4-bromochalcone, which can be synthesized by reacting 2'-hydroxyacetophenone (B8834) with 4-bromobenzaldehyde.

Materials:

-

2′-Hydroxy-4-bromochalcone

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Iodine (I₂)

-

Crushed ice

-

Diethyl ether (or other suitable extraction solvent)

-

Sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 2′-hydroxy-4-bromochalcone (1 equivalent) in DMSO in a round-bottom flask.

-

Add a catalytic amount of solid iodine to the solution.

-

Heat the reaction mixture under reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

Extract the product with diethyl ether.

-

Wash the organic layer with sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

This compound exhibits significant chemopreventive properties, primarily attributed to its ability to induce phase II detoxification enzymes. This activity is mediated through the activation of the Nrf2-Keap1-ARE signaling pathway.

The Nrf2-Keap1-ARE Signaling Pathway

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, thereby upregulating the expression of a battery of cytoprotective proteins, including phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs).

References

- 1. 4'-Bromoflavone | C15H9BrO2 | CID 1686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|20525-20-6|MSDS [dcchemicals.com]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. preprints.org [preprints.org]

- 10. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4′-Bromoflavone (CAS Number: 20525-20-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4′-Bromoflavone is a synthetic flavonoid derivative that has garnered significant attention in the scientific community for its potent biological activities, primarily as a chemopreventive agent. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectral characterization, and an in-depth exploration of its mechanism of action. The document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Chemical and Physical Properties

This compound, with the CAS number 20525-20-6, is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 20525-20-6 | [1][2] |

| Molecular Formula | C₁₅H₉BrO₂ | [1][2] |

| Molecular Weight | 301.13 g/mol | [1][2] |

| IUPAC Name | 2-(4-bromophenyl)-4H-chromen-4-one | [1] |

| Synonyms | 4'BF, 4'-Bromo-2-phenyl-4H-1-benzopyran-4-one | [1] |

| Melting Point | 174-178 °C | [1][2] |

| Appearance | Off-White crystalline powder | [1] |

| Purity | ≥98% (commercially available) | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the Claisen-Schmidt condensation to form a 2'-hydroxychalcone (B22705) intermediate, followed by an oxidative cyclization to yield the final flavone (B191248) product.

Experimental Protocols

Step 1: Synthesis of 2′-Hydroxy-4′-bromochalcone

This protocol describes the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) and 4-bromobenzaldehyde (B125591).

-

Materials:

-

2'-Hydroxyacetophenone

-

4-Bromobenzaldehyde

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve 2'-hydroxyacetophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise to the cooled reaction mixture.

-

Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the crude product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

-

Step 2: Oxidative Cyclization of 2′-Hydroxy-4′-bromochalcone to this compound

This protocol outlines the iodine-catalyzed oxidative cyclization of the chalcone (B49325) intermediate to the final flavone.[3][4]

-

Materials:

-

2′-Hydroxy-4′-bromochalcone (from Step 1)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Iodine (I₂)

-

Reflux apparatus

-

Crushed ice

-

Sodium thiosulfate (B1220275) solution (10%)

-

Diethyl ether or Ethyl acetate (B1210297) for extraction

-

-

Procedure:

-

Dissolve the 2′-hydroxy-4′-bromochalcone (1 equivalent) in DMSO in a round-bottom flask.

-

Add a catalytic amount of solid iodine to the solution.

-

Reflux the reaction mixture for approximately 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

Collect the precipitated solid by filtration and wash with a 10% sodium thiosulfate solution to remove any remaining iodine, followed by washing with water.

-

Alternatively, the product can be extracted from the aqueous mixture using an organic solvent such as diethyl ether or ethyl acetate. The organic layer is then washed with sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Caption: Synthesis workflow for this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of the expected spectral data based on the known characteristics of flavones and brominated aromatic compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~8.2-7.4 | m | 8H | Aromatic H |

| H-3 | ~6.8 | s | 1H | Vinylic H |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (C=O) | ~178 | C-4 |

| Aromatic/Vinylic Carbons | ~163-107 | C-2, C-3, C-5 to C-10, C-1' to C-6' |

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

| FT-IR (Predicted) | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Aromatic C-H Stretch | 3100-3000 | Medium | Ar-H |

| Carbonyl (C=O) Stretch | ~1645 | Strong | C=O |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Ar C=C |

| C-O-C Stretch | ~1240 | Strong | Ether linkage |

| C-Br Stretch | 700-500 | Medium | C-Br |

3.3. Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a characteristic molecular ion peak with an M/M+2 isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

| Mass Spectrometry (Predicted) | m/z | Assignment |

| Molecular Ion | 300/302 | [M]⁺ / [M+2]⁺ |

| Key Fragments | 221/223, 183/185, 121, 92 | Fragmentation products |

Biological Activity and Mechanism of Action

This compound exhibits significant potential as a cancer chemopreventive agent. Its primary mechanism of action involves the induction of phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogenic and toxic substances.

4.1. Induction of Phase II Detoxification Enzymes

This compound is a potent inducer of phase II enzymes, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1 or QR1) and glutathione (B108866) S-transferases (GSTs).[5] This induction enhances the detoxification of carcinogens.[5]

| Biological Activity | Cell Line | Effect | Concentration | Reference(s) |

| Quinone Reductase Induction | Murine Hepatoma (Hepa 1c1c7) | Potent inducer | 10 nM (concentration to double activity) | [5] |

| Glutathione S-Transferase Induction | Rat Hepatoma (H4IIE) | Effective inducer of α- and μ-isoforms | - | [5] |

| Quinone Reductase Induction | HepG2 (stably transfected with ARE-luciferase) | Significant induction of luciferase expression | 10 µM | [6] |

4.2. Inhibition of Phase I Enzymes

In addition to inducing phase II enzymes, this compound has been shown to inhibit the activity of certain phase I enzymes, such as cytochrome P450 1A1 (CYP1A1).[5] This inhibition can prevent the metabolic activation of procarcinogens into their ultimate carcinogenic forms.

| Biological Activity | Target | IC₅₀ | Reference(s) |

| Inhibition of CYP1A1-mediated ethoxyresorufin-O-deethylase activity | Cytochrome P450 1A1 | 0.86 µM | [5] |

4.3. Signaling Pathway Modulation: The Nrf2-Keap1-ARE Pathway

The induction of phase II enzymes by this compound is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species, as well as inducers like this compound, can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequence in the promoter region of genes encoding phase II enzymes, thereby upregulating their transcription.

Caption: The Nrf2-Keap1-ARE signaling pathway activated by 4'-Bromoflavone.

Experimental Protocols for Biological Assays

5.1. Quinone Reductase (QR) Activity Assay

This assay measures the ability of a compound to induce the activity of quinone reductase in cell culture, typically using murine hepatoma (Hepa 1c1c7) cells.

-

Cell Culture and Treatment:

-

Culture Hepa 1c1c7 cells in a suitable medium (e.g., α-MEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells in 96-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant across all wells, typically ≤0.5%) for 24-48 hours. Include a vehicle control (solvent only).

-

-

Assay Procedure:

-

After the treatment period, lyse the cells (e.g., with a solution of digitonin).

-

The reaction mixture in each well should contain a buffer (e.g., Tris-HCl), a source of NAD(P)H, a substrate for QR (e.g., menadione), and a reducible dye (e.g., MTT).

-

The reduction of the dye, which is dependent on QR activity, is measured spectrophotometrically at a specific wavelength (e.g., 595 nm for formazan (B1609692) produced from MTT).

-

The specific activity is calculated and normalized to the protein concentration in each sample.

-

The concentration required to double the QR activity (CD value) is determined from the dose-response curve.

-

5.2. Cytochrome P450 1A1 (CYP1A1) Inhibition Assay (EROD Assay)

This assay determines the inhibitory effect of this compound on the activity of CYP1A1 using the ethoxyresorufin-O-deethylase (EROD) activity as a marker.

-

Materials:

-

Human liver microsomes or recombinant human CYP1A1

-

7-Ethoxyresorufin (B15458) (substrate)

-

NADPH (cofactor)

-

Potassium phosphate (B84403) buffer

-

This compound

-

Resorufin (B1680543) (standard)

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing human liver microsomes or recombinant CYP1A1 in potassium phosphate buffer.

-

Add various concentrations of this compound to the reaction mixture and pre-incubate for a short period.

-

Initiate the reaction by adding 7-ethoxyresorufin and NADPH.

-

The reaction proceeds at 37°C and is stopped after a defined time by adding a stop solution (e.g., acetonitrile).

-

The formation of the fluorescent product, resorufin, is measured using a fluorometric plate reader (e.g., excitation at ~530 nm and emission at ~590 nm).

-

The rate of resorufin formation is calculated and compared to a vehicle control.

-

The IC₅₀ value (the concentration of this compound that causes 50% inhibition of CYP1A1 activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a promising synthetic flavonoid with well-documented cancer chemopreventive properties. Its dual action of inducing phase II detoxification enzymes through the Nrf2-Keap1-ARE pathway and inhibiting phase I activating enzymes like CYP1A1 makes it a compound of significant interest for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers to explore the synthesis, characterization, and biological evaluation of this compound and its analogs in the pursuit of novel therapeutic agents.

References

- 1. [Iodine catalysis in the formation of 3-bromoflavanones from 2'-hydroxy-4-methoxychalcones and their dibromides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of cytochrome P1-450 in the induction of NAD(P)H:quinone reductase in a murine hepatoma cell line and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemijournal.com [chemijournal.com]

- 5. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of NAD(P)H:quinone reductase in murine hepatoma cells by phenolic antioxidants, azo dyes, and other chemoprotectors: a model system for the study of anticarcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Bromoflavone (C₁₅H₉BrO₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromoflavone, a synthetic derivative of the flavone (B191248) backbone, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Primarily recognized for its potent induction of phase II detoxification enzymes, it demonstrates notable cancer chemopreventive and antioxidative properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and biological activities of 4'-Bromoflavone. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and application. The underlying mechanism of action, primarily involving the activation of the Nrf2-Keap1-ARE signaling pathway, is also elucidated.

Physicochemical and Structural Data

4'-Bromoflavone is an off-white crystalline solid at room temperature. Its core structure consists of a phenyl group attached to the 2-position of a chromen-4-one ring system, with a bromine atom substituted at the 4-position of the phenyl ring.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-bromophenyl)-4H-chromen-4-one | [1] |

| Synonyms | 4'BF, 4'-Bromo-2-phenyl-4H-1-benzopyran-4-one | |

| Molecular Formula | C₁₅H₉BrO₂ | [1] |

| Molecular Weight | 301.13 g/mol | [1] |

| CAS Number | 20525-20-6 | [1] |

| Appearance | Off-white crystalline powder | |

| Melting Point | 176-178 °C | |

| Solubility | Soluble in organic solvents such as DMSO, ethanol (B145695), and chloroform (B151607). | |

| XLogP3 | 4.2 | [1] |

Spectroscopic and Crystallographic Data

The structural identity and purity of 4'-Bromoflavone are confirmed through various spectroscopic techniques. While a definitive crystal structure is not publicly available, representative data based on similar compounds are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 4'-Bromoflavone, based on data from analogous flavone derivatives.[2][3][4][5] Spectra are typically recorded in deuterated chloroform (CDCl₃).

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~8.2 (d, 1H) | ~178 (C=O) |

| ~7.9 (d, 2H) | ~163 (C-2) |

| ~7.7 (t, 1H) | ~156 (C-9) |

| ~7.6 (d, 2H) | ~134 (C-7) |

| ~7.5 (d, 1H) | ~132 (C-2', C-6') |

| ~7.4 (t, 1H) | ~130 (C-1') |

| ~6.8 (s, 1H) | ~128 (C-3', C-5') |

| ~126 (C-5) | |

| ~125 (C-6) | |

| ~124 (C-10) | |

| ~123 (C-4') | |

| ~118 (C-8) | |

| ~107 (C-3) |

Infrared (IR) Spectroscopy

The IR spectrum of 4'-Bromoflavone is characterized by the following representative absorption bands.[6][7][8]

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1640 | Flavone C=O (carbonyl) stretch |

| ~1600, ~1450 | Aromatic C=C stretch |

| ~1220 | C-O-C (ether) stretch |

| ~830 | p-disubstituted benzene (B151609) C-H bend |

| ~550 | C-Br stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4'-Bromoflavone would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity.[9][10][11]

| m/z (relative abundance) | Assignment |

| 302 (100%) | [M+2]⁺ (with ⁸¹Br) |

| 300 (98%) | [M]⁺ (with ⁷⁹Br) |

| 221 | [M - Br]⁺ |

| 193 | [M - Br - CO]⁺ |

| 121 | [C₈H₅O]⁺ |

| 92 | [C₆H₄O]⁺ |

Crystallographic Data

No published crystal structure for 4'-Bromoflavone was found. However, based on related brominated aromatic compounds, a monoclinic or orthorhombic crystal system would be expected.[12][13][14][15]

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Calculated Density | ~1.6 - 1.7 g/cm³ |

Biological Activity and Mechanism of Action

4'-Bromoflavone exhibits significant cancer chemopreventive activity, which is primarily attributed to its ability to induce phase II detoxification enzymes.

Induction of Phase II Enzymes

4'-Bromoflavone is a potent inducer of NAD(P)H:quinone oxidoreductase (QR) and glutathione (B108866) S-transferase (GST). These enzymes play a crucial role in detoxifying carcinogens and protecting cells from oxidative damage. The induction of these enzymes is a key mechanism in cancer chemoprevention.

Nrf2-Keap1-ARE Signaling Pathway

The induction of phase II enzymes by 4'-Bromoflavone is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. 4'-Bromoflavone, or its metabolites, can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of genes encoding phase II enzymes, and initiates their transcription.

Anti-carcinogenic Effects

-

Inhibition of DNA Adduct Formation: 4'-Bromoflavone significantly reduces the covalent binding of metabolically activated carcinogens, such as benzo[a]pyrene (B130552), to cellular DNA. This action prevents the initiation of carcinogenesis.

-

Inhibition of Mammary Tumors: In vivo studies have demonstrated that dietary administration of 4'-Bromoflavone significantly inhibits the incidence and multiplicity of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumors in rats and increases tumor latency.

-

Inhibition of Cytochrome P450 Enzymes: It acts as a potent inhibitor of cytochrome P450 1A1 (CYP1A1), a phase I enzyme involved in the metabolic activation of pro-carcinogens.

Experimental Protocols

Synthesis of 4'-Bromoflavone

The synthesis of 4'-Bromoflavone can be achieved through the oxidative cyclization of a 2'-hydroxy-4-bromochalcone intermediate.[16][17][18]

Protocol:

-

Step 1: Synthesis of 2'-Hydroxy-4-bromochalcone

-

Dissolve 2'-hydroxyacetophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (B78521) (2-3 equivalents) dropwise with stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol to obtain pure 2'-hydroxy-4-bromochalcone.

-

-

Step 2: Synthesis of 4'-Bromoflavone

-

Dissolve the synthesized 2'-hydroxy-4-bromochalcone (1 equivalent) in dimethyl sulfoxide (B87167) (DMSO).

-

Add a catalytic amount of solid iodine to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into crushed ice to precipitate the product.

-

Filter the solid, wash with sodium thiosulfate (B1220275) solution to remove excess iodine, and then with water.

-

Dry the crude product and purify by recrystallization from ethanol to yield 4'-Bromoflavone.

-

Quinone Reductase (QR) Activity Assay

This assay measures the enzymatic activity of QR by monitoring the reduction of a substrate, which is coupled to the oxidation of NADPH.[19][20][21][22]

Materials:

-

Cell lysate or purified enzyme

-

Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4)

-

NADPH solution

-

Substrate (e.g., menadione)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dicoumarol (inhibitor for control)

-

96-well microplate and reader

Protocol:

-

Prepare cell lysates from cells treated with 4'-Bromoflavone or a vehicle control.

-

In a 96-well plate, add cell lysate to each well.

-

Prepare a reaction mixture containing the reaction buffer, NADPH, menadione, and MTT.

-

To test for specificity, prepare control wells containing dicoumarol.

-

Add the reaction mixture to each well to start the reaction.

-

Incubate the plate at 37°C.

-

QR reduces menadione, which in turn non-enzymatically reduces MTT to a blue formazan (B1609692) product.

-

Measure the absorbance at a wavelength of ~595 nm using a microplate reader.

-

Calculate the QR activity based on the rate of formazan formation, corrected for the dicoumarol-inhibited rate.

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), catalyzed by GST.[23][24][25]

Materials:

-

Cell lysate or purified enzyme

-

Assay buffer (e.g., phosphate (B84403) buffered saline, pH 6.5)

-

Reduced glutathione (GSH) solution

-

1-chloro-2,4-dinitrobenzene (CDNB) solution in ethanol

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer

Protocol:

-

Prepare cell lysates from treated and control cells.

-

Prepare a reaction cocktail containing the assay buffer, GSH, and CDNB.

-

In a UV-transparent plate or cuvette, add the cell lysate.

-

Add the reaction cocktail to initiate the reaction.

-

Immediately measure the increase in absorbance at 340 nm for several minutes at room temperature.

-

The rate of increase in absorbance is proportional to the GST activity.

-

Calculate the specific activity using the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹cm⁻¹).

Benzo[a]pyrene-DNA Binding Assay

This assay quantifies the ability of 4'-Bromoflavone to inhibit the formation of DNA adducts by the carcinogen benzo[a]pyrene (B[a]P).[26][27][28][29][30]

Materials:

-

HepaG2 or MCF-7 cells

-

Cell culture medium

-

4'-Bromoflavone

-

Tritiated benzo[a]pyrene ([³H]B[a]P)

-

DNA extraction kit

-

Scintillation counter

Protocol:

-

Culture HepaG2 or MCF-7 cells in petri dishes.

-

Pre-treat the cells with various concentrations of 4'-Bromoflavone or vehicle control for 2 hours.

-

Add [³H]B[a]P to the cell culture medium and incubate for 6-24 hours.

-

After incubation, wash the cells and harvest them.

-

Extract the genomic DNA using a standard DNA extraction protocol.

-

Quantify the amount of DNA (e.g., by UV absorbance at 260 nm).

-

Measure the radioactivity of the extracted DNA using a liquid scintillation counter.

-

The amount of [³H]B[a]P bound to DNA is determined and expressed as pmol B[a]P per mg DNA. A reduction in radioactivity in the 4'-Bromoflavone-treated samples compared to the control indicates inhibition of DNA adduct formation.

In Vivo Mammary Tumorigenesis Assay

This protocol describes a general procedure to evaluate the chemopreventive effect of 4'-Bromoflavone on DMBA-induced mammary tumors in rats.[31][32][33][34][35]

Animals:

-

Female Sprague-Dawley rats (50-55 days old)

Materials:

-

7,12-dimethylbenz[a]anthracene (DMBA)

-

Corn oil (vehicle)

-

4'-Bromoflavone formulated in the diet

Protocol:

-

Acclimatize the rats for one week.

-

Divide the rats into control and treatment groups.

-

The treatment group receives a diet containing 4'-Bromoflavone (e.g., 2000 or 4000 mg per kg of diet) starting one week before carcinogen administration and continuing for a specified period. The control group receives a standard diet.

-

Induce mammary tumors by a single oral gavage of DMBA (e.g., 50-80 mg/kg body weight) dissolved in corn oil.

-

Monitor the rats weekly for the appearance of palpable mammary tumors.

-

Record the time to the first tumor appearance (latency), the number of tumors per rat (multiplicity), and the percentage of rats with tumors (incidence).

-

At the end of the study (e.g., 20-25 weeks), euthanize the rats and perform histopathological analysis of the tumors.

Conclusion

4'-Bromoflavone is a promising synthetic compound with well-documented cancer chemopreventive properties. Its mechanism of action, centered on the potent induction of phase II detoxification enzymes via the Nrf2-Keap1-ARE pathway, provides a strong rationale for its further investigation as a potential therapeutic or preventive agent. The detailed methodologies provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, enabling further exploration of the therapeutic potential of 4'-Bromoflavone and its analogs.

References

- 1. 4'-Bromoflavone | C15H9BrO2 | CID 1686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. researchgate.net [researchgate.net]

- 6. vixra.org [vixra.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. massbank.eu [massbank.eu]

- 10. Phenol, 4-bromo- [webbook.nist.gov]

- 11. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Bromophenolate | C6H4BrO- | CID 12777547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 19. Determination of Quinone Reductase Activity [bio-protocol.org]

- 20. Determination of Quinone Reductase Activity [en.bio-protocol.org]

- 21. An Assay to Determine NAD(P)H: Quinone Oxidoreductase Activity in Cell Extracts from <i>Candida glabrata</i> [bio-protocol.org]

- 22. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. home.sandiego.edu [home.sandiego.edu]

- 24. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 26. Detection of Benzo[a]pyrene-Guanine Adducts in Single-Stranded DNA using the α-Hemolysin Nanopore - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The binding of benzo(a)pyrene to DNA components of differing sequence complexity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Benzo[a]pyrene (BP) DNA adduct formation in DNA repair–deficient p53 haploinsufficient [Xpa(−/−)p53(+/−)] and wild-type mice fed BP and BP plus chlorophyllin for 28 days - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Benzo[a]pyrene-Induced Genotoxicity in Rats Is Affected by Co-Exposure to Sudan I by Altering the Expression of Biotransformation Enzymes [mdpi.com]

- 31. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Isoflavone intake inhibits the development of 7,12-dimethylbenz(a)anthracene(DMBA)-induced mammary tumors in normal and ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 33. wvj.science-line.com [wvj.science-line.com]

- 34. DMBA-induced mammary pathologies are angiogenic in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Exposure to brominated flame retardants in utero and through lactation delays the development of DMBA-induced mammary cancer: potential effects on subtypes? - PMC [pmc.ncbi.nlm.nih.gov]

4′-Bromoflavone: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

4′-Bromoflavone is a synthetic flavonoid derivative that has garnered significant attention in the scientific community for its potent biological activities, particularly as an inducer of phase II detoxification enzymes.[1][2] Its chemical structure, featuring a bromine atom on the peripheral phenyl ring of the flavone (B191248) backbone, confers unique physicochemical properties that influence its biological efficacy and potential therapeutic applications. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key biological assays, and a visualization of its mechanism of action within a critical cellular signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 20525-20-6 | [1][3] |

| Molecular Formula | C₁₅H₉BrO₂ | [1][2][3] |

| Molecular Weight | 301.13 g/mol | [1][2][3] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Melting Point | 176-178 °C | [1] |

| Purity | ≥98% | [1] |

Solubility and Partition Coefficient

| Property | Value | Reference(s) |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695). Insoluble in water. | [4] |

| LogP (Calculated) | 4.2 | [3] |

Spectroscopic Properties

| Spectroscopic Technique | Expected Characteristics | Reference(s) |

| ¹H NMR | Signals for aromatic protons are expected in the downfield region (δ 7.0-8.5 ppm). The proton at the C3 position of the flavone ring typically appears as a singlet. | [5][6] |

| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm range. The carbonyl carbon (C4) is expected to be significantly downfield (>170 ppm). The carbon attached to the bromine atom will show a characteristic chemical shift influenced by the heavy atom effect. | [7][8][9] |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) group is expected around 1630-1650 cm⁻¹. Bands corresponding to C-C aromatic stretching will be observed in the 1400-1600 cm⁻¹ region. A C-Br stretching vibration is expected at lower wavenumbers. | [10][11] |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion [M]⁺ and [M+2]⁺. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and for key experiments demonstrating its biological activity are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the Claisen-Schmidt condensation to form a 2'-hydroxychalcone (B22705) intermediate, followed by oxidative cyclization.

Step 1: Synthesis of 2'-Hydroxy-4-bromochalcone

This protocol is based on the Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) and 4-bromobenzaldehyde (B125591).[12][13]

-

Materials: 2'-Hydroxyacetophenone, 4-bromobenzaldehyde, ethanol, and aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 40%).

-

Procedure:

-

Dissolve 2'-hydroxyacetophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a chilled aqueous solution of sodium hydroxide with constant stirring.

-

Continue stirring the reaction mixture in the ice bath for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Pour the reaction mixture into cold dilute hydrochloric acid to neutralize the excess NaOH and precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry the crude 2'-hydroxy-4-bromochalcone.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified chalcone.

-

Step 2: Oxidative Cyclization to this compound

This protocol describes the conversion of the 2'-hydroxychalcone intermediate to the final flavone product.[1]

-

Materials: 2'-Hydroxy-4-bromochalcone, iodine, and Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

Dissolve the purified 2'-hydroxy-4-bromochalcone in DMSO.

-

Add a catalytic amount of iodine to the solution.

-

Heat the reaction mixture at a suitable temperature (e.g., 100-120 °C) and stir for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Quinone Reductase (NQO1) Induction Assay in Hepa 1c1c7 Cells

This assay measures the ability of this compound to induce the activity of the phase II enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[14][15][16]

-

Cell Culture: Murine hepatoma (Hepa 1c1c7) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37 °C with 5% CO₂.

-

Treatment:

-

Seed the Hepa 1c1c7 cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 24-48 hours. A vehicle control (DMSO) should be included.

-

-

Assay Procedure:

-

After the treatment period, lyse the cells.

-

The NQO1 activity in the cell lysate is determined by measuring the dicoumarol-sensitive reduction of a suitable substrate (e.g., menadione) coupled with the reduction of a tetrazolium dye (e.g., WST-1 or MTT) which produces a colored formazan (B1609692) product.

-

The absorbance of the formazan product is measured spectrophotometrically at the appropriate wavelength (e.g., 440 nm for WST-1).

-

The NQO1 activity is calculated based on the difference in absorbance between samples with and without the NQO1 inhibitor, dicoumarol, and is typically normalized to the total protein concentration in the cell lysate.

-

Cytochrome P450 1A1 (CYP1A1) Inhibition Assay (EROD Assay)

This assay determines the inhibitory effect of this compound on the activity of the phase I enzyme CYP1A1, using the ethoxyresorufin-O-deethylase (EROD) activity as a marker.[4][17][18]

-

Enzyme Source: Human liver microsomes or recombinant CYP1A1 enzymes.

-

Reagents: 7-Ethoxyresorufin (B15458) (substrate), resorufin (B1680543) (standard), NADPH (cofactor), and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Procedure:

-

Pre-incubate the enzyme source with various concentrations of this compound (or a vehicle control) in the buffer for a short period at 37 °C.

-

Initiate the enzymatic reaction by adding 7-ethoxyresorufin and NADPH.

-

Allow the reaction to proceed for a specific time at 37 °C.

-

Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

-

The product of the reaction, resorufin, is fluorescent. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

The percentage of CYP1A1 inhibition is calculated by comparing the rate of resorufin formation in the presence of this compound to that of the vehicle control. An IC₅₀ value can be determined from the dose-response curve.

-

Signaling Pathway and Mechanism of Action

This compound exerts its chemopreventive effects primarily through the activation of the Nrf2-Keap1-ARE signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[19][20] Electrophiles and reactive oxygen species can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[21][22] This binding initiates the transcription of a battery of cytoprotective genes, including phase II detoxification enzymes like NQO1 and glutathione (B108866) S-transferases (GSTs), as well as antioxidant proteins.[19] this compound, as an activator of this pathway, promotes the induction of these protective enzymes, thereby enhancing the cell's capacity to neutralize carcinogens and other harmful xenobiotics.

Caption: Activation of the Nrf2-Keap1-ARE signaling pathway by this compound.

Conclusion

This compound is a well-characterized synthetic flavonoid with significant potential in chemoprevention and as a tool for studying cellular defense mechanisms. Its defined physicochemical properties, coupled with its potent ability to induce phase II detoxification enzymes via the Nrf2-Keap1-ARE signaling pathway, make it a valuable compound for researchers in pharmacology, toxicology, and drug development. The detailed experimental protocols provided in this guide offer a practical resource for the synthesis and biological evaluation of this compound and related compounds. Further investigation into its in vivo efficacy and safety profile will be crucial for its potential translation into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. bhu.ac.in [bhu.ac.in]

- 8. youtube.com [youtube.com]

- 9. compoundchem.com [compoundchem.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajrconline.org [ajrconline.org]

- 14. researchgate.net [researchgate.net]

- 15. abcam.com [abcam.com]

- 16. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. Application of the ethoxyresorufin-O-deethylase (EROD) assay to mixtures of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 21. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review [mdpi.com]

An In-depth Technical Guide to 4′-Bromoflavone: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4′-Bromoflavone, a synthetic derivative of the flavone (B191248) backbone, has garnered significant scientific interest due to its potent chemopreventive properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a thorough compilation of its physicochemical and spectral data. Furthermore, this guide elucidates the mechanism of action of this compound, with a particular focus on its role as an activator of the Nrf2-Keap1-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress and carcinogenesis. Visual diagrams of this pathway and relevant experimental workflows are provided to facilitate a deeper understanding of its molecular interactions and applications in research and drug development.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities.[1] Synthetic modifications of the basic flavone structure have led to the development of novel derivatives with enhanced or specific pharmacological properties. This compound (2-(4-bromophenyl)-4H-chromen-4-one) is one such synthetic flavone that has emerged as a significant molecule in the field of chemoprevention.[2] Its primary recognized activity is the potent induction of phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and protecting cells from oxidative damage.[2] This guide aims to be a comprehensive resource for researchers, providing detailed technical information on this compound.

Discovery and History

While the broader family of flavones has been known and studied for centuries due to their presence in natural sources, the specific history of this compound is rooted in the advancements of synthetic organic chemistry. The precise first synthesis of 4'-Bromoflavone is not prominently documented in readily available historical records; however, the synthesis of various substituted flavones became more common with the development of reliable synthetic methods such as the Allan-Robinson reaction and the Baker-Venkataraman rearrangement in the early 20th century. The synthesis of 8-bromoflavone was reported in 1961, indicating that the synthesis of halogenated flavones was an area of investigation during that period.[3] The significant interest in this compound, however, appears to have emerged later with the systematic screening of synthetic compounds for biological activity, particularly for cancer chemoprevention. Seminal work in the late 1990s identified this compound as a potent inducer of quinone reductase, a key phase II detoxification enzyme, which subsequently solidified its importance as a tool compound for studying chemoprevention and the Nrf2 signaling pathway.[2]

Physicochemical and Spectral Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key data for this compound are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 20525-20-6 | [2] |

| Molecular Formula | C₁₅H₉BrO₂ | [2] |

| Molecular Weight | 301.13 g/mol | [2] |

| Appearance | Off-white crystalline powder | [2] |

| Melting Point | 176-178°C | [2] |

| Purity | ≥98% | [2] |

| IUPAC Name | 2-(4-bromophenyl)-4H-chromen-4-one | [2] |

| Synonyms | 4'BF, 4'-Bromo-2-phenyl-4H-1-benzopyran-4-one | [2] |

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a flavone derivative would typically show signals for the aromatic protons on the A, B, and C rings. For 4'-Bromoflavone, one would expect to see characteristic doublets for the ortho- and meta-protons on the p-substituted B-ring. The protons on the A-ring would also exhibit characteristic splitting patterns depending on their positions. The C3-proton typically appears as a singlet in the downfield region.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each of the 15 carbon atoms in the 4'-Bromoflavone molecule. The carbonyl carbon (C4) would be significantly downfield. The carbon atom attached to the bromine atom would also have a characteristic chemical shift.

IR (Infrared) Spectroscopy: The IR spectrum of 4'-Bromoflavone would be expected to show characteristic absorption bands for the C=O (ketone) stretching vibration, C=C (aromatic) stretching vibrations, and C-O-C (ether) stretching vibrations. A band corresponding to the C-Br stretching vibration would also be present.

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 4'-Bromoflavone (301.13 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization.

Synthesis of 4′-Bromo-2-hydroxychalcone (Intermediate)

The precursor, 4′-bromo-2-hydroxychalcone, is synthesized via a base-catalyzed Claisen-Schmidt condensation between 2′-hydroxyacetophenone and 4-bromobenzaldehyde (B125591).

Experimental Protocol:

-

Reactant Preparation: Dissolve 2′-hydroxyacetophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol (B145695) in a round-bottom flask.

-

Reaction Initiation: Cool the mixture in an ice bath and add a solution of aqueous sodium hydroxide (B78521) (a strong base) dropwise with constant stirring.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is the 4′-bromo-2-hydroxychalcone.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent such as ethanol to obtain the purified chalcone.

Synthesis of this compound from 4′-Bromo-2-hydroxychalcone

The synthesized chalcone is then cyclized to form the flavone ring. A common method for this oxidative cyclization is the use of iodine in a suitable solvent.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified 4′-bromo-2-hydroxychalcone in dimethyl sulfoxide (B87167) (DMSO).

-

Cyclization: Add a catalytic amount of iodine to the solution and heat the mixture at an elevated temperature (e.g., reflux).

-

Reaction Monitoring: Monitor the reaction progress using TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture and pour it into an ice-water mixture. The precipitated solid is this compound.

-

Purification: Collect the solid by filtration, wash with a solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by washing with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and physical methods.

References

4'-Bromoflavone's Mechanism of Action in Cancer Cells: A Technical Guide

Introduction

4'-Bromoflavone (B15486), a synthetic derivative of the flavone (B191248) backbone, has emerged as a compound of significant interest in cancer chemoprevention. Its primary and most well-documented mechanism of action revolves around the potent induction of phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and protecting cells from DNA damage. While its direct cytotoxic effects on established cancer cells are less explored, the broader family of flavonoids, to which it belongs, is known to influence a multitude of cellular processes including apoptosis, cell cycle progression, and key signaling pathways that are often dysregulated in cancer. This technical guide provides an in-depth overview of the current understanding of 4'-bromoflavone's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved cellular pathways.

Core Mechanism: Induction of Chemopreventive Enzymes

The principal mechanism by which 4'-bromoflavone exerts its cancer-preventive effects is through the robust induction of phase II detoxification enzymes, namely Quinone Reductase (QR) and Glutathione (B108866) S-Transferase (GST).[1][2] This induction is a critical component of the cellular defense against carcinogenic insults.

Bifunctional Nature: 4'-Bromoflavone is characterized as a bifunctional inducer, meaning it can influence both phase I and phase II enzymes.[1][2] While it can induce phase I enzymes like cytochrome P450 1A1 (CYP1A1), its more pronounced and therapeutically relevant action is the significant upregulation of phase II enzymes.[1][2] Furthermore, it also acts as a potent inhibitor of CYP1A1-mediated activity, which can prevent the metabolic activation of certain pro-carcinogens.[2]

Transcriptional Regulation: The induction of these detoxification enzymes by 4'-bromoflavone is regulated at the transcriptional level.[2]

Quantitative Data on Enzyme Modulation

The efficacy of 4'-bromoflavone in modulating these key enzymes has been quantified in several studies.

| Parameter | Value | Cell Line/System | Reference |

| Concentration to Double Quinone Reductase (QR) Activity | 10 nM | Murine Hepatoma 1c1c7 cells | [1][2] |

| IC50 for Inhibition of Cytochrome P4501A1 Activity | 0.86 µM | - | [2] |

Potential Anticancer Mechanisms: Insights from Flavonoids and Structural Analogs

While direct evidence for 4'-bromoflavone's role in inducing apoptosis and cell cycle arrest in cancer cells is limited, the activities of the broader flavonoid class and structurally similar compounds suggest potential mechanisms that warrant further investigation.

Induction of Apoptosis

Flavonoids are widely recognized for their ability to induce programmed cell death (apoptosis) in cancer cells through various signaling cascades.[3][4][5][6] A structurally related precursor, 4-bromochalcone, has been shown to trigger apoptosis in breast and cervical cancer cells.[7][8] The proposed apoptotic mechanism for these related compounds involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of apoptosis-related proteins.[7][8]

Cell Cycle Arrest

Many flavonoids exert their antiproliferative effects by arresting the cell cycle at various checkpoints, thereby preventing cancer cell division.[3] Depending on the specific flavonoid and cancer cell type, this arrest can occur at the G1, S, or G2/M phases of the cell cycle.

Modulation of Key Signaling Pathways

The anticancer effects of flavonoids are often mediated through their interaction with critical intracellular signaling pathways that control cell survival, proliferation, and inflammation.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[9][10][11][12] Numerous flavonoids have been shown to inhibit this pathway, leading to decreased cancer cell viability.[9][10]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades such as ERK, JNK, and p38, plays a complex role in both promoting and suppressing tumorigenesis.[13][14] Flavonoids can modulate MAPK signaling to favor apoptotic outcomes in cancer cells.[6][13][15]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival, and its constitutive activation is a hallmark of many cancers.[16][17][18][19][20] Several flavonoids have demonstrated the ability to inhibit the NF-κB signaling pathway, thereby reducing inflammation and promoting apoptosis.[15][16]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the established and proposed signaling pathways involved in the action of 4'-bromoflavone.

Established chemopreventive mechanism of 4'-bromoflavone.

Proposed apoptotic signaling pathway for 4'-bromoflavone.

Proposed cell cycle arrest mechanism for 4'-bromoflavone.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of 4'-bromoflavone's mechanism of action.

Quinone Reductase (QR) Activity Assay

This spectrophotometric assay measures the activity of QR by monitoring the reduction of a substrate.

-

Principle: QR catalyzes the reduction of quinones to hydroquinones using NADPH as an electron donor. The rate of NADPH oxidation is measured as a decrease in absorbance at 340 nm.

-

Reagents:

-

25 mM Tris-HCl buffer (pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Flavin adenine (B156593) dinucleotide (FAD)

-

NADPH

-

Menadione (B1676200) (or other quinone substrate)

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]

-

Dicoumarol (as an inhibitor for specificity)

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, BSA, FAD, NADPH, and menadione.

-

Initiate the reaction by adding the cell lysate or purified enzyme.

-

The reduction of menadione to menadiol (B113456) by QR is coupled to the non-enzymatic reduction of MTT, resulting in the formation of a blue formazan (B1609692) product.

-

Measure the rate of formazan formation by reading the absorbance at 600 nm over time using a microplate reader.

-

To ensure the specificity of the QR activity, a parallel reaction containing the QR inhibitor dicoumarol is run. The dicoumarol-inhibitable portion of the activity is attributed to QR.

-

-

Data Analysis: Calculate the specific activity of QR as nmol of MTT reduced per minute per mg of protein, using the molar extinction coefficient of the formazan product.

Workflow for Quinone Reductase activity assay.

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay determines GST activity by measuring the conjugation of glutathione to a substrate.

-

Principle: GST catalyzes the conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

-

Reagents:

-

Phosphate (B84403) buffer (pH 6.5)

-

Reduced glutathione (GSH) solution

-

1-chloro-2,4-dinitrobenzene (CDNB) solution

-

-

Procedure:

-

Prepare an assay cocktail containing phosphate buffer, GSH, and CDNB.

-

Add the cell lysate to the assay cocktail in a cuvette or 96-well plate.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer or microplate reader.

-

-

Data Analysis: Calculate the rate of change in absorbance per minute. The specific activity of GST is determined using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione product and is expressed as nmol of product formed per minute per mg of protein.

Workflow for Glutathione S-Transferase activity assay.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against apoptosis-related proteins (e.g., PARP, caspases, Bcl-2 family members).

-

General Protocol:

-

Cell Lysis: Treat cancer cells with 4'-bromoflavone for various times and concentrations. Lyse the cells in a suitable buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., non-fat milk or BSA).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.

-

-

Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). An increase in cleaved PARP and cleaved caspases, and an increased Bax/Bcl-2 ratio are indicative of apoptosis.

Flow Cytometry for Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content.

-

General Protocol:

-

Cell Treatment: Culture cancer cells and treat with various concentrations of 4'-bromoflavone for a defined period.

-

Cell Harvesting: Harvest both adherent and floating cells to include apoptotic populations.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes and preserve the cellular structure.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.

-

-

Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified using cell cycle analysis software. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.

Conclusion

The primary, well-established mechanism of action for 4'-bromoflavone in a cancer context is its role as a potent chemopreventive agent through the induction of phase II detoxification enzymes. This is supported by robust quantitative data. While its direct effects on apoptosis, cell cycle, and key signaling pathways in established cancer cells are not yet fully elucidated, the extensive research on the broader flavonoid family provides a strong rationale for investigating these potential anticancer mechanisms for 4'-bromoflavone. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and validate the full spectrum of 4'-bromoflavone's activity in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cancer chemopreventive activity mediated by 4'-bromoflavone, a potent inducer of phase II detoxification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. globalsciencebooks.info [globalsciencebooks.info]

- 17. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NF-κB - Wikipedia [en.wikipedia.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidative Properties of 4′-Bromoflavone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a class of polyphenolic compounds, are widely recognized for their diverse pharmacological activities, with a significant focus on their antioxidant properties. Among the myriad of synthetic and natural flavonoids, 4′-bromoflavone has emerged as a compound of interest due to its potent biological effects. This technical guide provides a comprehensive overview of the antioxidative properties of this compound derivatives. It delves into their mechanism of action, focusing on the modulation of key signaling pathways such as the Nrf2-Keap1-ARE and MAPK pathways. This document summarizes available quantitative data on their antioxidant efficacy, presents detailed experimental protocols for relevant assays, and utilizes visualizations to elucidate complex biological interactions, serving as a critical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound and Oxidative Stress

Flavonoids are characterized by a C6-C3-C6 backbone and are integral components of the human diet. Their antioxidant activity is a cornerstone of their therapeutic potential, enabling them to mitigate the detrimental effects of oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous chronic and degenerative diseases.

This compound is a synthetic flavonoid derivative distinguished by the presence of a bromine atom at the 4′ position of the B-ring. This structural modification has been shown to significantly influence its biological activity. While the primary antioxidant mechanism of many flavonoids involves direct radical scavenging, this compound exhibits a potent ability to induce endogenous antioxidant defense systems, marking it as a significant subject for antioxidant research and therapeutic development.

Quantitative Antioxidant Data

The antioxidant activity of this compound and its derivatives can be assessed through various in vitro assays. These assays can be broadly categorized into those that measure direct radical scavenging activity and those that assess the induction of cellular antioxidant defense mechanisms.

Direct Radical Scavenging Activity

Direct radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are commonly employed to evaluate the capacity of a compound to directly neutralize free radicals. To date, specific IC50 values for 4'-bromoflavone (B15486) in these assays are not extensively reported in the literature, suggesting its primary antioxidant mechanism may not be direct radical scavenging. One study on a related compound, 3-bromo-flavone, reported weak antioxidant activity with an IC50 value of 71.419 ppm in the DPPH assay. Further research is required to fully characterize the direct radical scavenging potential of a broader range of 4'-bromoflavone derivatives.

Induction of Phase II Detoxification Enzymes

A more prominent antioxidative mechanism of this compound is the induction of phase II detoxification enzymes, which play a crucial role in neutralizing electrophiles and ROS. This activity is a downstream effect of the activation of the Nrf2 signaling pathway. The potency of this induction is often quantified by the concentration required to double the activity of a specific enzyme, such as quinone reductase (QR).

| Compound | Assay | Cell Line | Quantitative Data | Reference |

| This compound | Quinone Reductase (QR) Induction | Murine Hepatoma 1c1c7 | CD = 10 nM | |

| This compound | Cytochrome P4501A1 Inhibition | - | IC50 = 0.86 µM |

CD (Concentration to Double activity): The concentration of the compound required to double the specific activity of quinone reductase. IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit the activity of the enzyme by 50%.

These data highlight this compound as a potent inducer of the cellular antioxidant defense system.

Signaling Pathways in Antioxidative Action

The antioxidative effects of this compound derivatives are intricately linked to the modulation of key cellular signaling pathways that regulate the response to oxidative stress.

The Nrf2-Keap1-ARE Pathway